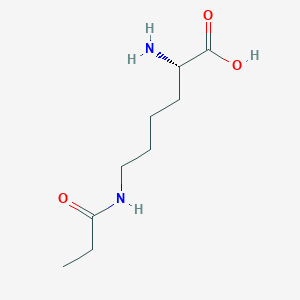
H-Lys(プロピオニル)-OH
説明
H-Lys(propionyl)-OH is a versatile compound used in various scientific research fields. Its unique properties make it ideal for studying protein structures and developing innovative drug delivery systems.
科学的研究の応用
H-Lys(propionyl)-OH is widely used in scientific research due to its unique properties. It is ideal for studying protein structures and developing innovative drug delivery systems. In chemistry, it serves as a building block for synthesizing complex molecules. In biology, it is used to study protein interactions and functions. In medicine, it is explored for its potential therapeutic applications, including drug development and delivery. In industry, it is utilized in the production of various chemical products and materials.
作用機序
準備方法
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing H-Lys(propionyl)-OH is through the Strecker Synthesis. This method involves the preparation of α-aminonitriles, which are versatile intermediates for the synthesis of amino acids via hydrolysis of the nitrile . The reaction is promoted by acid, and hydrogen cyanide must be supplied or generated in situ from cyanide salts. The first step is the condensation of ammonia with an aldehyde to form an imine, followed by the addition of cyanide as a nucleophile to the imine carbon, generating the α-aminonitrile. This product may optionally be hydrolyzed to the corresponding α-amino acid .
Industrial Production Methods
Industrial production methods for H-Lys(propionyl)-OH typically involve large-scale Strecker Synthesis, utilizing optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments ensures efficient production.
化学反応の分析
Types of Reactions
H-Lys(propionyl)-OH undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the presence of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxo derivatives, reduction may produce reduced forms of the compound, and substitution reactions can result in various substituted derivatives.
類似化合物との比較
Similar Compounds
Similar compounds to H-Lys(propionyl)-OH include other amino acids and their derivatives, such as:
- (2S)-2-amino-6-(butanoylamino)hexanoic acid
- (2S)-2-amino-6-(acetylamino)hexanoic acid
- (2S)-2-amino-6-(benzoylamino)hexanoic acid
Uniqueness
What sets H-Lys(propionyl)-OH apart from these similar compounds is its specific structure and properties, which make it particularly suitable for certain applications, such as studying protein structures and developing drug delivery systems. Its unique combination of functional groups and stereochemistry provides distinct advantages in various research and industrial contexts.
特性
IUPAC Name |
(2S)-2-amino-6-(propanoylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-2-8(12)11-6-4-3-5-7(10)9(13)14/h7H,2-6,10H2,1H3,(H,11,12)(H,13,14)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCANIHQHQYUJPY-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)NCCCC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40173424 | |
| Record name | epsilon-N-(L-Propionyl-2-)-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40173424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1974-17-0 | |
| Record name | epsilon-N-(L-Propionyl-2-)-L-lysine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001974170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | epsilon-N-(L-Propionyl-2-)-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40173424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B170497.png)

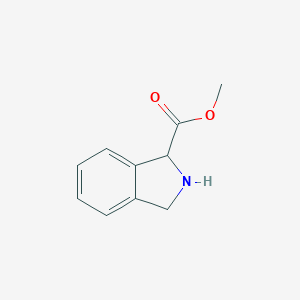
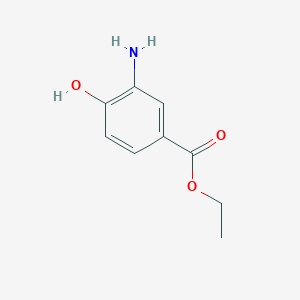


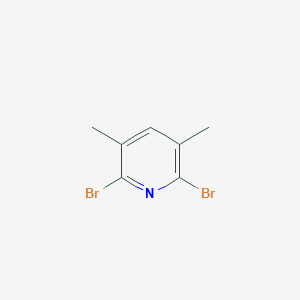
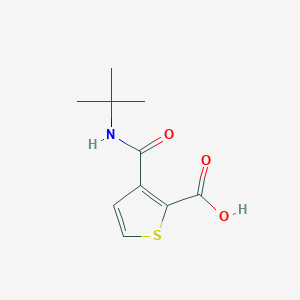
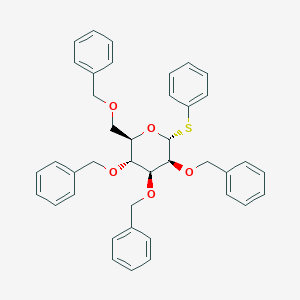
![9,10-Bis[N,N-di-(p-tolyl)-amino]anthracene](/img/structure/B170546.png)




